molecular formula C12H15NO2 B13322048 (1R,2R,4R)-4-Amino-2-phenylcyclopentane-1-carboxylic acid

(1R,2R,4R)-4-Amino-2-phenylcyclopentane-1-carboxylic acid

Cat. No.: B13322048
M. Wt: 205.25 g/mol
InChI Key: YJXPWMYVQDOCIM-OUAUKWLOSA-N
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Description

(1R,2R,4R)-4-Amino-2-phenylcyclopentane-1-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features a cyclopentane ring substituted with an amino group and a phenyl group, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4R)-4-Amino-2-phenylcyclopentane-1-carboxylic acid typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method involves the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity. The reaction conditions often include:

    Solvents: Common solvents like dichloromethane or ethanol.

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.

    Catalysts: Chiral catalysts such as BINAP-Ruthenium complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4R)-4-Amino-2-phenylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R,4R)-4-Amino-2-phenylcyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its unique structure and functional groups.

Medicine

Medically, this compound has potential applications in drug development. Its structure allows it to interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

Industrially, this compound can be used in the synthesis of polymers and other materials with specific properties. Its chiral nature can impart unique characteristics to the resulting products.

Mechanism of Action

The mechanism of action of (1R,2R,4R)-4-Amino-2-phenylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,4R)-4-Amino-2-phenylcyclopentane-1-carboxylic acid: Differing only in stereochemistry, this compound may have different biological activities and properties.

    4-Amino-2-phenylbutanoic acid: Lacks the cyclopentane ring, leading to different chemical and biological properties.

    2-Amino-2-phenylacetic acid: A simpler structure with different reactivity and applications.

Uniqueness

(1R,2R,4R)-4-Amino-2-phenylcyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(1R,2R,4R)-4-amino-2-phenylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H15NO2/c13-9-6-10(11(7-9)12(14)15)8-4-2-1-3-5-8/h1-5,9-11H,6-7,13H2,(H,14,15)/t9-,10+,11-/m1/s1

InChI Key

YJXPWMYVQDOCIM-OUAUKWLOSA-N

Isomeric SMILES

C1[C@H](C[C@H]([C@@H]1C2=CC=CC=C2)C(=O)O)N

Canonical SMILES

C1C(CC(C1C2=CC=CC=C2)C(=O)O)N

Origin of Product

United States

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